

Adjusting Eudragit RS/RL ratio to modify drug release profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Eudragit RS*

Cat. No.: *B1200404*

[Get Quote](#)

Eudragit® RS/RL Technical Support Center

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eudragit® RS and RL polymers to modify drug release profiles.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between Eudragit® RS and Eudragit® RL?

Eudragit® RS and RL are copolymers of acrylic and methacrylic acid esters with a low content of quaternary ammonium groups.^[1] The key difference lies in the proportion of these ammonium groups, which dictates their permeability to water. Eudragit® RL has a higher content of these hydrophilic groups, making it more permeable than Eudragit® RS.^{[2][3]} Consequently, films made with Eudragit® RL exhibit faster drug release compared to those made with Eudragit® RS.^{[4][5]}

Q2: How does altering the Eudragit® RS/RL ratio affect the drug release profile?

Adjusting the ratio of Eudragit® RS to RL is a common strategy to achieve a desired drug release rate.

- Increasing the proportion of Eudragit® RS leads to a decrease in the overall permeability of the polymer matrix or coating. This results in a slower, more sustained drug release.^{[2][4]}

This is because Eudragit® RS has lower water permeability due to a smaller number of quaternary ammonium groups.[3]

- Increasing the proportion of Eudragit® RL increases the permeability of the film, leading to a faster drug release rate.[4]

By blending these two polymers in different ratios, a wide range of release profiles can be tailored to specific drug delivery requirements.[6]

Q3: My coated tablets are showing cracking. What could be the cause and how can I fix it?

Film cracking can be attributed to several factors:

- Inadequate Plasticizer: Eudragit® RS and RL polymers can form brittle films without the addition of a suitable plasticizer.[7][8] Insufficient plasticizer content can lead to a film that is not flexible enough to withstand the stresses of handling and storage. Increasing the plasticizer concentration, typically 10-25% by weight of the polymer, can resolve this issue. [9][10] Common plasticizers include triethyl citrate (TEC), dibutyl phthalate (DBP), and polyethylene glycol (PEG).[7][9]
- High Internal Stresses: During the drying process, significant internal stresses can develop in the film, leading to cracks. Optimizing the curing temperature and time can help to anneal the film and reduce these stresses.[11]
- Tablet Core Properties: A friable or swelling tablet core can also induce stress on the coating, causing it to crack.[12] Ensure the tablet core has sufficient hardness and low friability.

Q4: The drug release from my formulation is too fast. How can I slow it down?

If the drug release is faster than desired, consider the following adjustments:

- Increase the Eudragit® RS to RL ratio: As mentioned, a higher proportion of the less permeable Eudragit® RS will retard drug release.[2]
- Increase the coating thickness: A thicker coating will increase the diffusion path length for the drug, thereby slowing down its release.[2]

- Decrease the plasticizer concentration: While a certain amount of plasticizer is necessary, excessive amounts can increase polymer chain mobility and drug diffusion. Reducing the plasticizer level can lead to a more rigid film and slower release.[13]
- Incorporate a less permeable polymer: Adding other polymers like ethylcellulose to the formulation can further decrease the permeability of the coating.[2]

Q5: My drug release is too slow. What are my options to increase the release rate?

To accelerate drug release, you can try the opposite strategies to the ones mentioned above:

- Increase the Eudragit® RL to RS ratio: A higher proportion of the more permeable Eudragit® RL will facilitate faster drug release.[4]
- Decrease the coating thickness: A thinner coating will reduce the diffusional barrier for the drug.
- Increase the plasticizer concentration: A higher plasticizer level can increase the free volume within the polymer matrix, facilitating faster drug diffusion.[13]
- Incorporate pore-formers: Adding soluble excipients like lactose or polyethylene glycol to the coating formulation can create channels upon dissolution, thereby increasing drug release. [7]

Data Presentation

Table 1: Effect of Eudragit® RS/RL Ratio on Theophylline Release from Coated Pellets

Eudragit® RS:RL Ratio	% Drug Released at 1 hour	% Drug Released at 8 hours
100:0	5	30
75:25	15	60
50:50	30	85
25:75	50	95
0:100	70	>99

Data is illustrative and based on trends reported in the literature. Actual release profiles will depend on the specific drug, formulation, and process parameters.[\[4\]](#)

Table 2: Influence of Plasticizer Type and Concentration on Drug Permeability

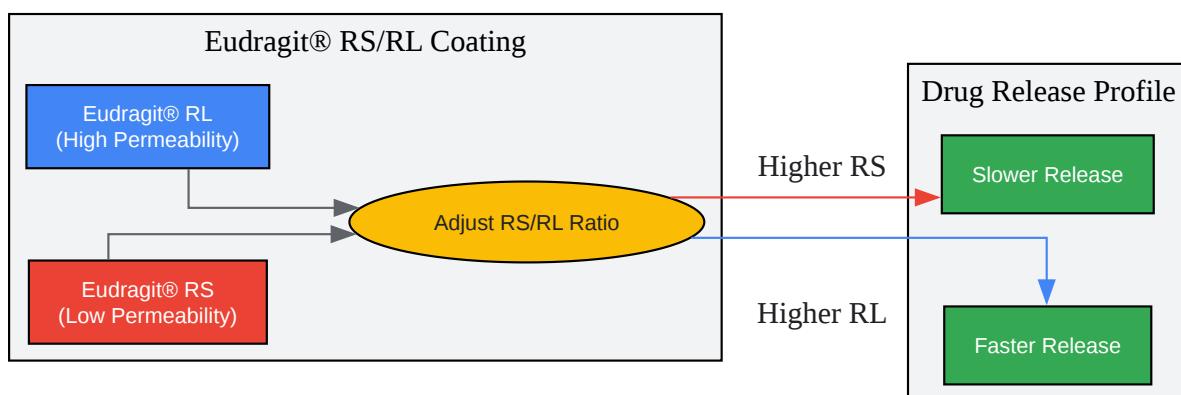
Plasticizer	Concentration (% w/w of polymer)	Permeability Coefficient ($\times 10^{-9} \text{ cm}^2/\text{s}$)
Triethyl Citrate (TEC)	10	1.5
Triethyl Citrate (TEC)	20	3.2
Dibutyl Phthalate (DBP)	10	1.8
Dibutyl Phthalate (DBP)	20	4.1

This data is representational and highlights the general trend of increased permeability with higher plasticizer concentration. The choice of plasticizer also influences the permeability.[\[9\]](#) [\[10\]](#)

Experimental Protocols

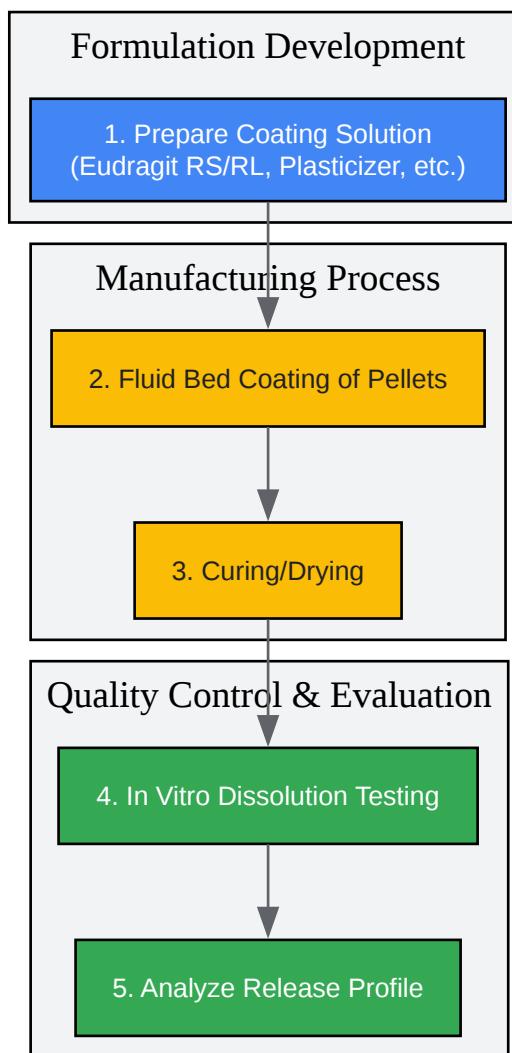
Protocol 1: Preparation of Eudragit® RS/RL Coated Pellets

This protocol describes a typical method for coating drug-loaded pellets with a Eudragit® RS/RL film using a fluid bed coater.


1. Preparation of the Coating Solution: a. Weigh the required amounts of Eudragit® RS 100 and/or Eudragit® RL 100 powders.[14] b. In a separate container, prepare a diluent mixture of acetone and isopropanol (e.g., in a 40:60 ratio).[14] c. Slowly add the Eudragit® powder to the solvent mixture while stirring continuously until the polymer is completely dissolved. This may take 30-60 minutes.[14] d. In another container, disperse the anti-tacking agent (e.g., talc, 50% based on polymer weight) and the plasticizer (e.g., triethyl citrate, 10-20% based on polymer weight) in a portion of the solvent mixture using a high-shear mixer.[14] e. Slowly add the excipient suspension to the Eudragit® solution with constant stirring.[14] f. Pass the final spray suspension through a 0.5 mm sieve to remove any agglomerates.[14]
2. Fluid Bed Coating Process: a. Pre-heat the fluid bed coater to the desired product temperature (e.g., 25-30°C).[15] b. Load the drug-containing pellets into the coating chamber. c. Start the fluidization process and allow the pellets to reach a stable temperature. d. Begin spraying the coating solution onto the fluidized pellets at a controlled rate (e.g., 8-12 g/min/kg).[15] e. Monitor the process parameters such as inlet air temperature (e.g., 35-50°C), atomizing air pressure (e.g., 2.0 bar), and fluidization air volume.[15] f. Continue the coating process until the desired weight gain (coating level) is achieved.
3. Curing/Drying: a. After the coating process is complete, dry the coated pellets in the fluid bed coater for a specified period (e.g., 15-30 minutes) at a slightly elevated temperature (e.g., 40°C). b. For further film formation and to ensure the removal of residual solvents, cure the pellets in a drying oven at a specific temperature and duration (e.g., 60°C for 2 hours).[11]
4. In Vitro Dissolution Testing: a. Perform dissolution testing using a USP dissolution apparatus (e.g., Apparatus 2, paddle type).[4] b. Use a suitable dissolution medium (e.g., 0.1 N HCl for 2 hours, followed by phosphate buffer pH 6.8).[16] c. Maintain the temperature at $37 \pm 0.5^\circ\text{C}$ and the paddle speed at 50 rpm.[16] d. Withdraw samples at predetermined time intervals and analyze for drug content using a validated analytical method (e.g., UV-Vis spectrophotometry).[17]

Protocol 2: Preparation of Eudragit® RS/RL Matrix Tablets

This protocol outlines the preparation of sustained-release matrix tablets using Eudragit® RS/RL by wet granulation.


1. Blending: a. Accurately weigh the active pharmaceutical ingredient (API), Eudragit® RS PO and/or RL PO, and other excipients such as fillers (e.g., lactose, microcrystalline cellulose).[17] [18] b. Dry blend the powders in a suitable blender for a sufficient time to ensure uniformity.
2. Granulation: a. Prepare a binder solution (e.g., polyvinyl alcohol in an ethanol/water mixture).[17] b. Slowly add the binder solution to the powder blend while mixing to form a wet mass of suitable consistency. c. Pass the wet mass through a sieve (e.g., #12 mesh) to form granules.
3. Drying and Milling: a. Dry the wet granules in a tray dryer or a fluid bed dryer at an appropriate temperature (e.g., 50°C) until the desired moisture content is reached. b. Mill the dried granules through a smaller mesh sieve (e.g., #16 mesh) to obtain a uniform particle size distribution.
4. Lubrication and Compression: a. Add a lubricant (e.g., magnesium stearate) and a glidant (e.g., colloidal silicon dioxide) to the dried granules and blend for a short period (e.g., 5 minutes).[19] b. Compress the final blend into tablets of the desired weight and hardness using a tablet press.[18]
5. In Vitro Dissolution Testing: a. Follow the procedure outlined in Protocol 1, step 4, to evaluate the drug release from the matrix tablets.

Visualizations

[Click to download full resolution via product page](#)

Caption: Relationship between Eudragit® RS/RL ratio and drug release.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for Eudragit® coated pellets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Effects of Processing on the Release Profiles of Matrix Systems Containing 5-Aminosalicylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prediction of Optimum Combination of Eudragit RS/Eudragit RL/Ethyl Cellulose Polymeric Free Films Based on Experimental Design for Using as a Coating System for Sustained Release Theophylline Pellets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the Mechanical Properties and Drug Permeability of Chitosan/Eudragit RL Composite Film - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. EUDRAGIT® Functional Polymers for Sustained Release - Evonik Industries [healthcare.evonik.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of Plasticizer Effect on Thermo-responsive Properties of Eudragit RS Films - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Plasticizer on Release Kinetics of Diclofenac Sodium Pellets Coated with Eudragit RS 30 D - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. TOP 10 - Troubleshooting Guide Film Coating - Biogrund [biogrund.com]
- 13. Eudragit(®) RS PO/RL PO as rate-controlling matrix-formers via roller compaction: Influence of formulation and process variables on functional attributes of granules and tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. studylib.net [studylib.net]
- 15. studylib.net [studylib.net]
- 16. jddtonline.info [jddtonline.info]
- 17. ijsonline.com [ijsonline.com]
- 18. Multiple response optimization of processing and formulation parameters of Eudragit RL/RS-based matrix tablets for sustained delivery of diclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. medicina.lsmuni.lt [medicina.lsmuni.lt]
- To cite this document: BenchChem. [Adjusting Eudragit RS/RL ratio to modify drug release profile]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1200404#adjusting-eudragit-rs-rl-ratio-to-modify-drug-release-profile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com